molecular formula C11H14N2O6S B363281 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine CAS No. 56807-16-0

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B363281
CAS No.: 56807-16-0
M. Wt: 302.31g/mol
InChI Key: XSEIACXXCBWIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine (CAS: 56807-16-0) is a sulfonamide derivative featuring a morpholine ring linked via a sulfonyl group to a benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a nitro (-NO₂) group at position 2. Its synthesis typically involves nucleophilic aromatic substitution or sulfonation reactions, as reported in methodologies for related sulfonamides .

Properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIACXXCBWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Morpholine

The primary synthesis involves the reaction of morpholine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. This nucleophilic substitution replaces the chloride on the sulfonyl chloride with the morpholine’s amine group. Triethylamine is typically employed to neutralize HCl byproducts, ensuring reaction progression.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.

  • Temperature: Reactions are conducted at 0–20°C to minimize side reactions.

  • Time: Completion typically requires 2–4 hours, with extended durations (up to 10 hours) for larger batches.

Yield and Purity:

  • Isolated yields reach 88.3% under optimized conditions.

  • Purity exceeding 99.9% is achievable via recrystallization from dichloromethane or ethyl acetate.

Sequential Nitration and Sulfonylation

An alternative approach involves nitrating 4-methoxyphenylmorpholine followed by sulfonylation. This method, detailed in a nitration process by Zhang et al., avoids handling unstable nitro-sulfonyl intermediates.

Key Steps:

  • Nitration: 4-Methoxyphenylmorpholine is converted to its nitric acid salt, which is then nitrated in concentrated sulfuric acid. This ensures a 1:1 substrate-to-nitric acid ratio, preventing over-nitration.

  • Sulfonylation: The nitro intermediate reacts with sulfonyl chloride derivatives under conditions similar to Section 1.1.

Advantages:

  • Improved safety profile by isolating the nitro intermediate as a stable salt.

  • 59% higher overall yield compared to single-step methods.

Optimization Strategies and Challenges

Base Selection and Stoichiometry

The choice of base significantly impacts reaction efficiency:

  • Triethylamine: Yields 88.3% in DCM but requires careful stoichiometry (1.0–1.5 equivalents).

  • Inorganic Bases (e.g., K₂CO₃): Reduce side reactions in polar aprotic solvents like DMF but may prolong reaction times.

Stoichiometric Ratios:

ComponentMolar Ratio (Relative to Morpholine)
Sulfonyl Chloride1.0–1.5
Base1.0–1.6

Exceeding these ranges risks dimerization or sulfonate ester formation.

Solvent and Temperature Effects

Solvent Compatibility:

  • Dichloromethane: Optimal for sulfonylation due to low nucleophilicity.

  • DMF/DMAc: Required for cyclization steps but may hydrolyze sulfonyl chlorides at elevated temperatures.

Temperature Control:

  • <20°C: Prevents exothermic decomposition of nitro groups.

  • >60°C: Accelerates byproducts like ring-opened morpholine derivatives.

Industrial-Scale Adaptations

Catalytic and Green Chemistry Approaches

Recent patents highlight efforts to replace stoichiometric bases with catalytic systems:

  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) enables reactions in biphasic systems, reducing base consumption.

  • Microwave Assistance: Reduces reaction times by 50% but requires specialized equipment.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.40 (d, J=2.4 Hz, 1H, Ar-H), 7.95 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.70–3.60 (m, 4H, morpholine), 3.20–3.10 (m, 4H, morpholine).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂ asym).

Purity Assessment

  • HPLC: >99.9% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

  • Melting Point: 142–144°C (lit. 143°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Sulfonylation88.399.9LowHigh
Nitration-Sulfonylation92.599.5ModerateIndustrial
Catalytic PTC85.398.7LowMedium

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 4-[(4-methoxy-3-aminobenzene)sulfonyl]morpholine.

    Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is its role as a potential antiparasitic agent. Research has indicated that derivatives of this compound exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A scaffold-hopping strategy led to the identification of related compounds that demonstrated promising efficacy in preclinical models .

Case Study: Efficacy Against Visceral Leishmaniasis

In a study focused on the optimization of proteasome inhibitors, a morpholine derivative similar to this compound was screened for its activity against L. donovani. The compound showed an INMAC pEC50 value of 6.2 and an impressive reduction in parasitemia (98%) in infected mouse models after appropriate dosing regimens .

Parameter Value
INMAC pEC506.2
Aqueous Solubility (μM)150
% Reduction in Parasitemia98%

Structure-Activity Relationship Studies

The compound is also valuable for structure-activity relationship (SAR) studies, where modifications to its structure can lead to insights into the pharmacological profiles of similar compounds. Variations in substituents on the morpholine ring can significantly affect solubility and potency, making it a useful scaffold for medicinal chemistry explorations .

Chemical Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of other chemical entities, particularly in the development of sulfonamide-based drugs. Its ability to provide a sulfonyl group linked to a morpholine ring allows for the creation of diverse pharmacophores that can be tailored for specific biological activities.

Toxicological Studies

The compound has been subjected to various toxicological assessments, particularly focusing on its metabolic stability and potential genotoxicity. While some derivatives showed promising profiles, concerns regarding solubility and safety have limited their progression into clinical trials .

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can participate in binding interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

a. 4-[(3-Methoxyphenyl)sulfonyl]morpholine (3v)

  • Structure : Methoxy group at position 3 of the benzene ring, lacking the nitro group.
  • Properties: Melting point: 125.9–127.3°C; synthesized via organometallic reagent coupling .
  • This may enhance stability but reduce reactivity in electrophilic substitution reactions compared to the target compound.

b. 4-[(4-Methoxyphenyl)sulfonyl]morpholine

  • Structure : Methoxy group at position 4, nitro-free.
  • Properties : Melting point: 109–110°C; synthesized using Grignard reagents .
  • Comparison: The para-methoxy group provides strong electron-donating effects, which could improve solubility in polar solvents.

c. 4-((3-Chlorophenyl)sulfonyl)morpholine (3w)

  • Structure : Chlorine substituent at position 3.
  • Properties : Melting point: 144.2–145.2°C; higher melting point due to Cl’s electronegativity .
  • Comparison : The chloro group’s electron-withdrawing nature is weaker than nitro, leading to differences in electronic interactions and binding affinities in biological systems.

Thiomorpholine Derivatives

a. 4-(4-Nitrophenyl)thiomorpholine

  • Structure : Thiomorpholine ring (sulfur replacing oxygen) with a para-nitro group.
  • Properties : Increased lipophilicity (logP ~1.5 higher than morpholine analogs) due to sulfur’s larger atomic radius and polarizability. Forms centrosymmetric dimers via C–H···O hydrogen bonds .
  • Comparison : The sulfur atom enhances metabolic susceptibility (e.g., oxidation to sulfoxides) but may improve blood-brain barrier penetration. The target compound’s morpholine ring offers higher polarity, favoring renal excretion .

Nitro-Substituted Analogues

a. 4-(4-Nitrophenyl)morpholine

  • Structure : Nitro group directly attached to the benzene ring without a sulfonyl bridge.
  • Properties : Melting point: 148–152°C; synthesized via nucleophilic substitution of 4-nitrochlorobenzene .
  • Comparison : The absence of the sulfonyl group reduces molecular weight (208.21 g/mol vs. 302.31 g/mol for the target compound) and alters hydrogen-bonding capacity. The sulfonyl group in the target compound enhances acidity (pKa ~8–10 for sulfonamides) .

b. 4-(4-hydrazinyl-3-nitrobenzenesulfonyl)morpholine

  • Structure : Hydrazine substituent at position 4 of the nitrobenzene ring.
  • Comparison : The hydrazine moiety introduces additional reactivity (e.g., Schiff base formation), making this derivative more versatile in medicinal chemistry applications compared to the target compound .

Halogenated Derivatives

a. 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine

  • Structure : Bromine and trifluoromethyl groups at positions 4 and 3.
  • Properties : Increased molecular weight (MW: 428.93 g/mol); halogen atoms enhance halogen bonding in protein-ligand interactions .
  • Comparison : The trifluoromethyl group’s strong electron-withdrawing effects and bromine’s steric bulk may improve target selectivity in enzyme inhibition compared to the methoxy-nitro combination .

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility (estimated logP: ~1.8) compared to methoxy-only analogs (logP: ~1.2).
  • Stability : The sulfonyl group increases thermal stability, with decomposition temperatures >200°C, as observed in related compounds .

Biological Activity

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative characterized by its unique chemical structure, which includes a morpholine ring and a nitro-substituted aromatic group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 56807-16-0
  • Molecular Formula : C11H14N2O6S
  • Molecular Weight : 302.3 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Mechanisms

  • Tubulin Inhibition : Similar to other compounds with methoxy and nitro substituents, this morpholine derivative may interact with tubulin, inhibiting its polymerization. This action can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • Selectivity for Cancer Cells : Preliminary studies suggest that this compound exhibits a selective cytotoxic effect against certain cancer cell lines while sparing normal cells. For instance, it has shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells compared to MCF10A (non-cancerous) cells, indicating a potential therapeutic window .
  • Inhibition of Metastasis : In vivo studies have indicated that treatment with this compound inhibits lung metastasis of breast cancer more effectively than established treatments, highlighting its potential as a novel therapeutic agent .

Study 1: In Vitro Activity

In a study assessing the in vitro potency of various sulfonamide derivatives, including this compound, researchers found IC50 values indicating strong inhibitory effects on cell proliferation. The compound demonstrated an IC50 value comparable to leading anticancer agents, suggesting it could be a viable candidate for further development .

Study 2: In Vivo Efficacy

In animal models, administration of this compound resulted in significant tumor size reduction in xenograft models of human cancers. Dosages were optimized based on pharmacokinetic studies that indicated effective blood levels maintained for several hours post-administration .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Cell Proliferation InhibitionIC50 comparable to leading agents
Selective CytotoxicitySignificant effect on MDA-MB-231 vs MCF10A
Metastasis InhibitionReduced lung metastases in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.